S-(2-acetamidophenyl) ethanethioate

Phenothiazine Synthesis Metal-Free Catalysis Reaction Yield Comparison

Transition-metal-catalyzed phenothiazine syntheses introduce Pd, Cu, or Fe residues that compromise biological assays and complicate ICH Q3D elemental impurity compliance. S-(2-Acetamidophenyl) ethanethioate (CAS 1204-55-3) is a bifunctional ortho-acetamidophenyl thioester that enables a Cs₂CO₃-mediated, one-pot cascade S-arylation/intramolecular N-arylation-constructing the phenothiazine core without any transition metal. • Eliminates residual metal contamination-no Pd, Cu, or Fe residues in final products • Single-step cascade from bifunctional precursor reduces synthetic step count vs. traditional 2-aminobenzenethiol routes • Simplifies regulatory control strategy; reduces purification costs and metal scavenging requirements

Molecular Formula C10H11NO2S
Molecular Weight 209.27 g/mol
CAS No. 1204-55-3
Cat. No. B13916033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(2-acetamidophenyl) ethanethioate
CAS1204-55-3
Molecular FormulaC10H11NO2S
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1SC(=O)C
InChIInChI=1S/C10H11NO2S/c1-7(12)11-9-5-3-4-6-10(9)14-8(2)13/h3-6H,1-2H3,(H,11,12)
InChIKeyYQGDQHHQENADMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-(2-Acetamidophenyl) Ethanethioate: Metal-Free Phenothiazine Intermediate


S-(2-Acetamidophenyl) ethanethioate (CAS 1204-55-3) is a bifunctional thioester building block bearing an acetamido group ortho to a thioacetate moiety on a phenyl ring [1]. This compound serves as a key synthon in the transition-metal-free synthesis of phenothiazine derivatives, a privileged scaffold in antipsychotic, antihistamine, and antimicrobial drug discovery [2]. Unlike simpler thioesters, its ortho-acetamidophenyl architecture enables a cascade S-arylation/intramolecular N-arylation under mild, metal-free conditions, directly addressing residual metal contamination concerns in pharmaceutical manufacturing [3].

Synthon Type Bifunctional ortho-acetamidophenyl thioester
Key Workflow Metal-free phenothiazine cascade annulation
Procurement Driver Eliminates transition-metal contamination risk

Why Generic Thioesters Fail in Phenothiazine Synthesis


The specific ortho-acetamidophenyl substitution pattern of S-(2-acetamidophenyl) ethanethioate is essential for the cesium carbonate-mediated, one-pot cascade that constructs the phenothiazine tricyclic core directly. Generic thioesters such as S-phenyl ethanethioate or S-alkyl ethanethioates lack the intramolecular N-arylation handle and cannot deliver the same annulation outcome [1]. Alternative phenothiazine syntheses using 2-aminobenzenethiols and ortho-dihaloarenes typically require copper, palladium, or iron catalysts, introducing risks of metal contamination that can derail biological testing or require costly purification [2]. Selection of the correct thioester precursor is therefore not interchangeable; it is a critical determinant of synthetic route efficiency, product purity, and ultimate fitness for pharmaceutical application.

Target Synthon
Mechanism Enables cascade S-arylation / intramolecular N-arylation
Metal Residue Supports metal-free protocol (Cs₂CO₃-mediated)
Outcome Direct construction of phenothiazine core
Generic Alternatives
Simple Thioesters Lack the ortho-acetamido N-arylation handle; annulation may not proceed
Cu/Pd/Fe Routes Introduce trace metal impurities requiring costly purification for ICH Q3D
2-Aminobenzenethiols Require transition metal catalysts and may offer lower or comparable yields

Performance Comparison: Metal-Free vs. Metal-Catalyzed Routes


Metal-Free Yield vs. CuI-Catalyzed Method

The cesium carbonate-mediated reaction of S-(2-acetamidophenyl) ethanethioate with ortho-dihaloarenes yields phenothiazines without any transition metal catalyst [1]. In contrast, the widely cited CuI-catalyzed cascade C-S/C-N coupling of 2-aminobenzenethiols with ortho-dihaloarenes requires 10 mol% CuI and a base, yet achieves comparable or lower yields for certain substrates [2]. Direct yield comparison for a representative phenothiazine product is provided below.

Reaction Yield
Cross-study comparable
Upper range ~92%
vs. CuI-catalyzed ~88%
Reported yields at or above metal-catalyzed benchmarks
Cs₂CO₃, DMF, 80 °C, 24 h
Phenothiazine Synthesis Metal-Free Catalysis Reaction Yield Comparison

Heavy Metal Contamination Risk Elimination

Phenothiazine syntheses employing palladium or copper catalysts inevitably introduce trace metal impurities that must be removed to meet ICH Q3D guidelines for pharmaceutical products [1]. The S-(2-acetamidophenyl) ethanethioate-mediated protocol uses only cesium carbonate as a base, eliminating transition metals entirely [2]. This is a categorical advantage over Pd-catalyzed double N-arylation or CuI-catalyzed cascade methods.

Metal Contaminants
Class-level inference
Zero transition metals
vs. Cu/Pd-catalyzed methods
Eliminates ICH Q3D elemental impurity risk
Removes need for rigorous metal scavenging
Metal Contamination Pharmaceutical Purity ICH Q3D

Milder Reaction Conditions vs. Metal-Catalyzed Routes

The cesium carbonate protocol operates at 80 °C, whereas copper-catalyzed methods typically require 110–120 °C and iron-catalyzed methods require 135 °C [1][2]. Lower temperature translates to broader functional group compatibility and reduced energy costs across scale-up.

Reaction Temperature
Cross-study comparable
80 °C
vs. Cu 120 °C / Fe 135 °C
40–55 °C lower energy input required
May support broader functional group tolerance
Reaction Temperature Energy Efficiency Functional Group Tolerance

Optimal Deployment Scenarios


Metal-Sensitive Lead Optimization

Medicinal chemistry teams synthesizing phenothiazine-based lead series for CNS or anti-infective programs can employ S-(2-acetamidophenyl) ethanethioate to access analogs without introducing copper or palladium residues that could generate false positives in biological assays or complicate toxicology studies [1]. The metal-free protocol yields products with inherent purity advantages, accelerating SAR cycles and reducing the need for rigorous metal scavenging.

Process Scale-Up and cGMP Manufacturing

For CDMOs and process R&D groups scaling phenothiazine APIs, the cesium carbonate-mediated route using this thioester simplifies the control strategy by eliminating transition metals from the process stream entirely [2]. This reduces the burden of elemental impurity testing under ICH Q3D, lowers purification costs, and de-risks regulatory filing.

Metal-Free Heterocycle Methodology Research

Research groups investigating sustainable, metal-free synthetic methodologies can use S-(2-acetamidophenyl) ethanethioate as a model substrate to explore new annulation strategies. Its bifunctional reactivity profile serves as a platform for developing environmentally benign routes to sulfur-nitrogen heterocycles, a topic of growing importance in green chemistry [1].

Custom Phenothiazine Library Procurement

Organizations outsourcing the synthesis of diverse phenothiazine libraries should specify this thioester as the key building block to ensure the vendor adopts the most efficient, metal-free route. This procurement specification aligns synthetic methodology with downstream application requirements, particularly when compounds are destined for high-throughput biological screening where metal interference is a known confounder [2].

Application
Selection Property
Validation Focus
Metal-Sensitive Lead Optimization
Metal-free synthon
Purity advantage and bioassay compatibility
Process Scale-Up and cGMP
Simplified control strategy
ICH Q3D elemental impurity testing
Methodology Research
Bifunctional reactivity
Sustainable heterocycle synthesis routes
Custom Phenothiazine Libraries
Specified building block
Route alignment with downstream screening
Research use only. Not for human or veterinary use. Selection should be validated for specific substrate scope.
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